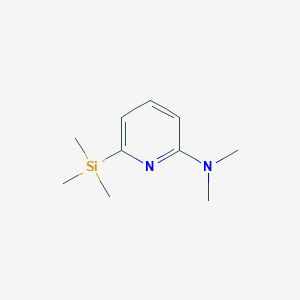

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group and a dimethylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trimethylsilyl group. The resulting intermediate is then treated with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the concentration of reagents.

Analyse Des Réactions Chimiques

Reactivity of Functional Groups

2.1. Trimethylsilyl (TMS) Group Reactivity

The TMS group is hydrolytically labile and serves as a traceless activating group:

- Acidic Hydrolysis : Under acidic conditions (e.g., HCl/MeOH), the TMS group is cleaved to yield N,N-dimethylpyridin-2-amine (desilylation) .

- Base-Promoted Reactions : In the presence of NaOH or K₂CO₃, the TMS group may participate in elimination or substitution reactions. For example, silyl-protected amines react with electrophiles (e.g., aldehydes) to form imines after deprotection .

2.2. Dimethylamino Group Reactivity

The electron-donating dimethylamino group activates the pyridine ring toward electrophilic substitution:

2.3. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the TMS site:

- Buchwald-Hartwig Amination : Replacement of the TMS group with aryl/alkyl amines under Pd catalysis (e.g., Pd(OAc)₂, XPhos) .

- Suzuki-Miyaura Coupling : Transmetallation of the TMS group with boronic acids, though this requires prior conversion to a halide or triflate .

Stability and Functional Group Compatibility

Applications De Recherche Scientifique

Organic Synthesis

N,N-Dimethyl-6-(trimethylsilyl)pyridin-2-amine serves as an important intermediate in the synthesis of complex organic molecules. Its trimethylsilyl group enhances its reactivity, making it suitable for various coupling reactions.

Table 1: Synthetic Applications

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a pharmacophore for various bioactive molecules. Its structural modifications can lead to compounds with significant biological activity.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines. The modifications to the pyridine ring were found to enhance the compound's ability to inhibit tumor growth.

Material Science

In material science, this compound is explored for its role in developing functional materials, including polymers and coatings that require specific chemical properties.

Table 2: Material Applications

Analytical Chemistry

This compound is also employed as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives improves the detection and quantification of various analytes.

Table 3: Analytical Applications

Mécanisme D'action

The mechanism of action of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of transformations. The dimethylamino group can interact with molecular targets, influencing the compound’s overall reactivity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-dimethyltrimethylsilylamine: Similar in structure but lacks the pyridine ring.

N,N-diethyltrimethylsilylamine: Contains ethyl groups instead of methyl groups.

N-trimethylsilyl-N-methyl trifluoroacetamide: Features a trifluoroacetamide group instead of a pyridine ring.

Uniqueness

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is unique due to the presence of both a trimethylsilyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a dimethylamino group and a trimethylsilyl group. The presence of these functional groups enhances its reactivity and stability, making it suitable for various chemical transformations.

The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and an electrophile in chemical reactions. The trimethylsilyl group increases the compound's stability, while the dimethylamino group can interact with biological targets, influencing its reactivity and selectivity.

1. Coordination Chemistry

This compound has been investigated for its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions can facilitate various biochemical processes.

2. Drug Development

The compound has shown promise in drug development due to its capacity to modify biological activity. It has been explored for potential therapeutic applications, particularly in targeting specific diseases through its interactions with biological molecules.

Research Findings

Several studies have investigated the biological activities associated with this compound:

Case Studies

- Anticancer Activity : Research has indicated that related pyridine derivatives exhibit potent anticancer activities. For instance, compounds derived from pyridine structures have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could have similar effects through structural analogs .

- Pharmacokinetic Properties : A study on aminothiazole derivatives highlighted that modifications similar to those found in this compound can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability and brain exposure . This suggests that the compound may possess favorable characteristics for drug formulation.

Propriétés

IUPAC Name |

N,N-dimethyl-6-trimethylsilylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2Si/c1-12(2)9-7-6-8-10(11-9)13(3,4)5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVHGVWBZHWQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC=C1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.